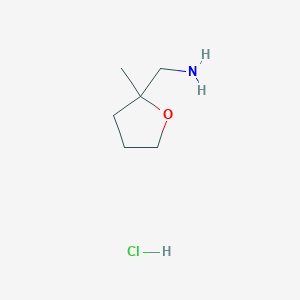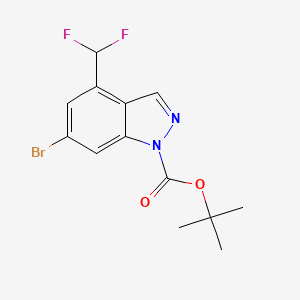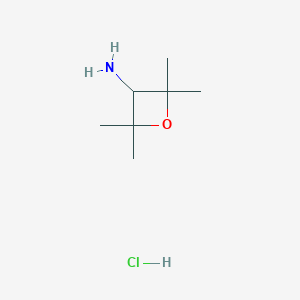![molecular formula C13H18O4 B3049788 3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one CAS No. 220183-80-2](/img/structure/B3049788.png)
3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one
Descripción general
Descripción
“3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one” is also known as "2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone" . It is mainly used as a UV coating, ink, and adhesive sensitizer in the initiation process . It is better than (ITX+EDAB) and BDK, is not sensitive to oxygen inhibition, and has low volatility and excellent surface curing effect .
Synthesis Analysis
This compound can be used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles by copolymerization of acrylamide and chitosan nanoparticles . It can also be used to synthesize hydrophobic polyurethane sponge through thiol–ene Click reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: HOCH2CH2OC6H4COC(CH3)2OH . It has a molecular weight of 224.25 .Chemical Reactions Analysis
This compound is used in photopolymerization processes, which are one of the most widely used chemical processes in various fields of industry . The technique of converting liquid monomers to solid polymers under the influence of applied light is widely developed in the polymer materials sector in the industry of solvent-free paints .Physical And Chemical Properties Analysis
This compound has a melting point of 88-90°C (lit.) . It is soluble in alcohol and alkali solution, precipitated in acid, and is almost insoluble in water . It should be stored in a cool and dry place, away from sunlight .Mecanismo De Acción
Safety and Hazards
This compound is classified as an Aquatic Chronic 2 hazard . It is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Protective equipment should be worn and dispersion of dust should be prevented .
Direcciones Futuras
As a photoinitiator, this compound has potential applications in various biomedical fields, such as the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems . Its use in new biomedical applications was a significant breakthrough at the beginning of the 21st century .
Propiedades
IUPAC Name |
3-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-13(2,16)9-12(15)10-3-5-11(6-4-10)17-8-7-14/h3-6,14,16H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKMRRUVNXCXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)OCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622884 | |
| Record name | 3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one | |
CAS RN |
220183-80-2 | |
| Record name | 3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



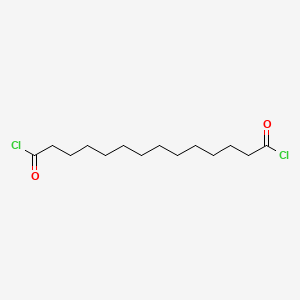
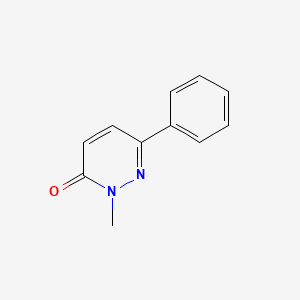
![N,N'-(dimethylsilylene)bis[N-methylacetamide]](/img/structure/B3049708.png)

![2-[(2,3-Dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B3049714.png)

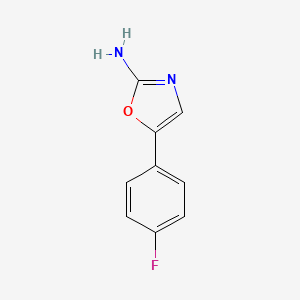
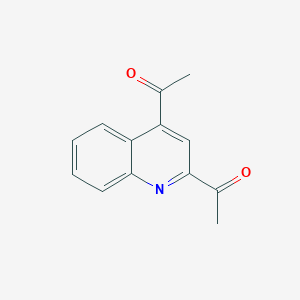
![[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B3049722.png)
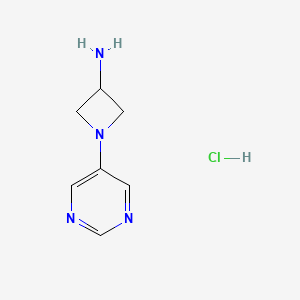
![tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate](/img/structure/B3049724.png)
